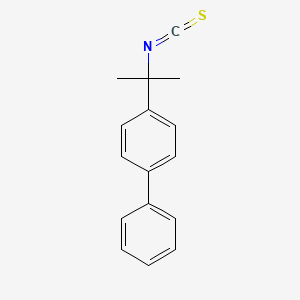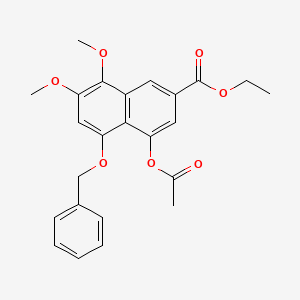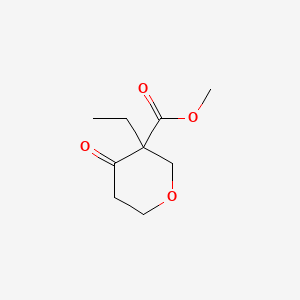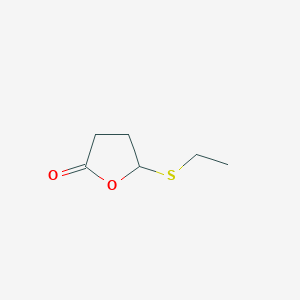
N-Ethyl-N-methylhypobromous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methylhypobromous amide: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes both ethyl and methyl groups attached to the nitrogen atom, as well as a hypobromous moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylhypobromous amide typically involves the reaction of N-ethyl-N-methylamine with hypobromous acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
N-Ethyl-N-methylamine+Hypobromous acid→N-Ethyl-N-methylhypobromous amide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N-methylhypobromous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hypobromous moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of N-ethyl-N-methylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N-Ethyl-N-methylhypobromous amide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methylhypobromous amide involves its interaction with specific molecular targets. The hypobromous moiety can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
N-Methylhypobromous amide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
N-Ethylhypobromous amide: Lacks the methyl group, leading to variations in its biological activity and applications.
N-Ethyl-N-methylhypochlorous amide:
Uniqueness: N-Ethyl-N-methylhypobromous amide is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, as well as the hypobromous moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
656259-59-5 |
|---|---|
Formule moléculaire |
C3H8BrN |
Poids moléculaire |
138.01 g/mol |
Nom IUPAC |
N-bromo-N-methylethanamine |
InChI |
InChI=1S/C3H8BrN/c1-3-5(2)4/h3H2,1-2H3 |
Clé InChI |
ODOUTCGSMWTALM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-](/img/structure/B12537098.png)
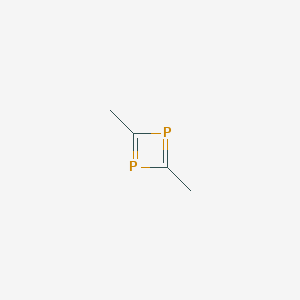
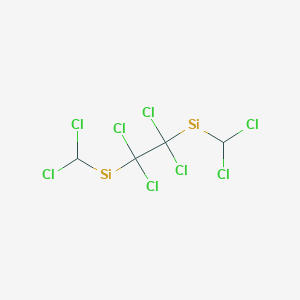
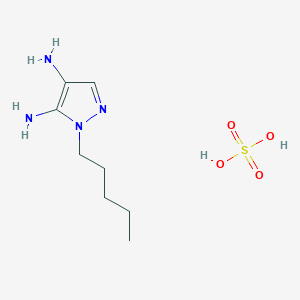

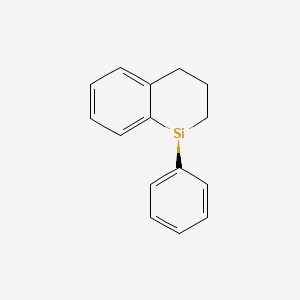
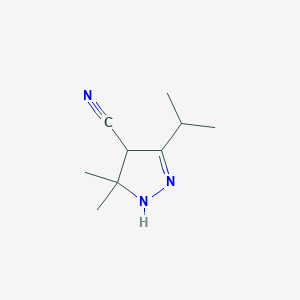
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
